ethyl 7-(2-methoxyethyl)-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-(2-methoxyethyl)-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(2-methoxyethyl)-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclo core, followed by the introduction of the thiophene-2-carbonyl and methoxyethyl groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2-methoxyethyl)-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reagents for oxidation or reduction. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 7-(2-methoxyethyl)-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 7-(2-methoxyethyl)-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-(2-methoxyethyl)-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- (4R,12aS)-3,4,6,8,12,12a-Hexahydro-7-methoxy-4-methyl-6,8-dioxo-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxylic acid
Uniqueness
This compound stands out due to its unique triazatricyclo framework and the presence of both methoxyethyl and thiophene-2-carbonyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20N4O5S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl 7-(2-methoxyethyl)-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C22H20N4O5S/c1-3-31-22(29)15-13-14-18(23-17-8-4-5-9-25(17)21(14)28)26(10-11-30-2)19(15)24-20(27)16-7-6-12-32-16/h4-9,12-13H,3,10-11H2,1-2H3 |
InChI Key |
QJHGXZGACZQBMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CS4)CCOC |
Origin of Product |
United States |
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